molecular formula C24H30N4O2 B11175822 1,2-Bis(4-benzylpiperazin-1-yl)ethane-1,2-dione CAS No. 105807-55-4

1,2-Bis(4-benzylpiperazin-1-yl)ethane-1,2-dione

Cat. No.: B11175822
CAS No.: 105807-55-4
M. Wt: 406.5 g/mol
InChI Key: SXZDTXQSEVDSJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Bis(4-benzylpiperazin-1-yl)ethane-1,2-dione is a chemical compound known for its unique structure and potential applications in various fields It is characterized by the presence of two benzylpiperazine groups attached to an ethane-1,2-dione backbone

Preparation Methods

The synthesis of 1,2-Bis(4-benzylpiperazin-1-yl)ethane-1,2-dione typically involves the reaction of benzylpiperazine with ethane-1,2-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

1,2-Bis(4-benzylpiperazin-1-yl)ethane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The benzylpiperazine groups can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .

Scientific Research Applications

1,2-Bis(4-benzylpiperazin-1-yl)ethane-1,2-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1,2-Bis(4-benzylpiperazin-1-yl)ethane-1,2-dione involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the precise molecular mechanisms .

Comparison with Similar Compounds

1,2-Bis(4-benzylpiperazin-1-yl)ethane-1,2-dione can be compared with other similar compounds, such as:

Properties

CAS No.

105807-55-4

Molecular Formula

C24H30N4O2

Molecular Weight

406.5 g/mol

IUPAC Name

1,2-bis(4-benzylpiperazin-1-yl)ethane-1,2-dione

InChI

InChI=1S/C24H30N4O2/c29-23(27-15-11-25(12-16-27)19-21-7-3-1-4-8-21)24(30)28-17-13-26(14-18-28)20-22-9-5-2-6-10-22/h1-10H,11-20H2

InChI Key

SXZDTXQSEVDSJF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C(=O)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.